N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide
Description
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide is a benzoxazepine derivative featuring a seven-membered heterocyclic ring fused to a benzene moiety. The compound is characterized by a 2-(trifluoromethyl)benzamide substituent at the 7-position of the benzoxazepine core. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group.
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-23-8-9-26-15-7-6-11(10-13(15)17(23)25)22-16(24)12-4-2-3-5-14(12)18(19,20)21/h2-7,10H,8-9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCLCHLDJJXIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and the introduction of the trifluoromethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazepine ring or the benzamide group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent Effects on Physicochemical Properties
Trifluoromethyl (-CF₃) Group (Target Compound): Electron Effects: The -CF₃ group is strongly electron-withdrawing, reducing electron density on the benzamide ring. This enhances resistance to oxidative metabolism, improving metabolic stability .
- Electron Effects : Electron-donating nature increases aromatic ring electron density, which may influence reactivity in electrophilic substitution reactions.
- Solubility : The polar -OCH₃ group may improve aqueous solubility relative to -CF₃ analogs.
Tautomerism: Similar to triazole derivatives in , tautomeric equilibria (e.g., thione ↔ thiol) could influence reactivity and binding .
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the benzoxazepine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . Its structure features a benzoxazepine core with a trifluoromethyl substituent and an amide functional group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to affect pathways related to inflammation and cell proliferation.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological responses.
- Ion Channel Interaction : The compound may interact with ion channels, affecting cellular excitability and neurotransmission.
Antitumor Activity
Recent studies have indicated that compounds within the benzoxazepine class exhibit significant antitumor properties. For instance:
- A study demonstrated that benzoxazepines could suppress IL-17 release in human T-helper 17 cells, which is crucial for tumor progression and inflammation .
- The compound's structure suggests potential activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several contexts:
- Research indicates that it may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Case Studies
- In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values vary depending on the specific cell line tested.
- In Vivo Models : Animal studies have demonstrated promising results regarding tumor growth inhibition and improved survival rates when treated with this compound compared to control groups.
Data Table of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
